1-(7-(3,4-Dihydroquinolin-1(2H)-yl)hepta-2,4,6-trien-1-ylidene)-1,2,3,4-tetrahydroquinolin-1-ium chloride
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Overview
Description
1-(7-(3,4-Dihydroquinolin-1(2H)-yl)hepta-2,4,6-trien-1-ylidene)-1,2,3,4-tetrahydroquinolin-1-ium chloride is a complex organic compound that features a quinoline derivative structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(3,4-Dihydroquinolin-1(2H)-yl)hepta-2,4,6-trien-1-ylidene)-1,2,3,4-tetrahydroquinolin-1-ium chloride typically involves multi-step organic reactions. The starting materials might include quinoline derivatives and other organic reagents. Common synthetic routes could involve:
Condensation reactions: Combining quinoline derivatives with other organic molecules under acidic or basic conditions.
Cyclization reactions: Forming the quinoline ring structure through intramolecular reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(7-(3,4-Dihydroquinolin-1(2H)-yl)hepta-2,4,6-trien-1-ylidene)-1,2,3,4-tetrahydroquinolin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 1-(7-(3,4-Dihydroquinolin-1(2H)-yl)hepta-2,4,6-trien-1-ylidene)-1,2,3,4-tetrahydroquinolin-1-ium chloride involves its interaction with molecular targets and pathways. This might include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar chemical properties.
Tetrahydroquinoline: A reduced form of quinoline.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Uniqueness
1-(7-(3,4-Dihydroquinolin-1(2H)-yl)hepta-2,4,6-trien-1-ylidene)-1,2,3,4-tetrahydroquinolin-1-ium chloride is unique due to its specific structure, which combines multiple functional groups and a complex ring system
Properties
Molecular Formula |
C25H27ClN2 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
1-[(1E,3E,5E)-7-(3,4-dihydro-2H-quinolin-1-ium-1-ylidene)hepta-1,3,5-trienyl]-3,4-dihydro-2H-quinoline;chloride |
InChI |
InChI=1S/C25H27N2.ClH/c1(2-8-18-26-20-10-14-22-12-4-6-16-24(22)26)3-9-19-27-21-11-15-23-13-5-7-17-25(23)27;/h1-9,12-13,16-19H,10-11,14-15,20-21H2;1H/q+1;/p-1 |
InChI Key |
ZWYVMSTUSIGWQG-UHFFFAOYSA-M |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)/C=C/C=C/C=C/C=[N+]3CCCC4=CC=CC=C43.[Cl-] |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C=CC=CC=CC=[N+]3CCCC4=CC=CC=C43.[Cl-] |
Origin of Product |
United States |
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